molecular formula C16H23ClO B1630680 2,4,6-Triisopropylbenzoyl chloride CAS No. 57199-00-5

2,4,6-Triisopropylbenzoyl chloride

Cat. No.: B1630680
CAS No.: 57199-00-5
M. Wt: 266.8 g/mol
InChI Key: OSKNTKJPGKHDHV-UHFFFAOYSA-N
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Description

Significance of Sterically Hindered Acyl Chlorides in Contemporary Synthetic Chemistry

Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in acylation reactions. nih.govlibretexts.orgchemguide.co.uk Their reactivity stems from the electron-withdrawing nature of the chlorine atom and the carbonyl group, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This inherent reactivity, however, can be a double-edged sword, often leading to a lack of selectivity in complex molecules with multiple potential reaction sites.

This is where the concept of steric hindrance becomes a powerful synthetic strategy. By introducing bulky substituents, such as isopropyl groups, in the positions ortho to the acyl chloride, the reactivity of the acyl chloride can be modulated. This steric shielding can:

Enhance Selectivity: The bulky groups can prevent the acyl chloride from reacting with less accessible or more sterically hindered nucleophiles, thereby favoring reactions at more exposed sites.

Prevent Undesired Side Reactions: In many reactions, the high reactivity of unhindered acyl chlorides can lead to side reactions like diacylation or polymerization. Steric hindrance can suppress these undesired pathways. researchgate.net

Enable Novel Transformations: The unique steric and electronic environment created by the bulky substituents can facilitate transformations that are not possible with less hindered analogues. For instance, in certain polymerization reactions, the use of sterically hindered linkers has been shown to influence the resulting polymer's properties. researchgate.net

The strategic use of sterically hindered acyl chlorides allows chemists to achieve a higher degree of control over chemical reactions, making them indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.

Overview of 2,4,6-Triisopropylbenzoyl Chloride as a Unique Synthetic Reagent

This compound, with its three isopropyl groups flanking the benzoyl chloride functionality, is a prime example of a highly sterically hindered acylating agent. thermofisher.comfishersci.ca This significant steric bulk makes it a specialized tool for chemists seeking to introduce the 2,4,6-triisopropylbenzoyl group with high selectivity.

While detailed research findings on the specific applications of this compound are not extensively documented in readily available literature, its structural features suggest its utility in several key areas of organic synthesis. It is often used as a pharmaceutical intermediate. fishersci.cachemicalbook.com The steric hindrance can be exploited to favor acylation of primary over secondary alcohols or amines, or to selectively acylate a less hindered functional group in a polyfunctional molecule.

Furthermore, the bulky 2,4,6-triisopropylbenzoyl group, once introduced, can serve as a sterically demanding protecting group. Such protecting groups are crucial in multi-step syntheses to temporarily mask a reactive site, allowing chemical transformations to be carried out elsewhere in the molecule. The stability of the resulting ester or amide bond, influenced by the steric hindrance, can be a key factor in the design of a synthetic route.

The synthesis of this unique reagent typically starts from 2,4,6-triisopropylbenzoic acid, a hindered carboxylic acid intermediate. researchgate.netgoogle.com The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride or oxalyl chloride. libretexts.orgchemguide.co.uk

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C16H23ClO
Molecular Weight 266.81 g/mol
CAS Number 57199-00-5
Appearance White to cream to pale brown crystals or crystalline powder
Melting Point 78-82 °C
Boiling Point 107-108 °C at 2 mmHg
Solubility Insoluble in water

Data sourced from commercial suppliers. thermofisher.comfishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKNTKJPGKHDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205830
Record name 2,4,6-Triisopropylbenzoyl chloride
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Molecular Weight

266.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57199-00-5
Record name 2,4,6-Tris(1-methylethyl)benzoyl chloride
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Record name 2,4,6-Triisopropylbenzoyl chloride
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Record name 2,4,6-Triisopropylbenzoyl chloride
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Record name 2,4,6-triisopropylbenzoyl chloride
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Synthetic Routes to 2,4,6 Triisopropylbenzoyl Chloride

Preparation from 2,4,6-Triisopropylbenzoic Acid

The most direct and widely utilized route to 2,4,6-triisopropylbenzoyl chloride is the conversion of 2,4,6-triisopropylbenzoic acid. This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride atom, a transformation for which several chlorinating agents are available.

Chlorination Methodologies and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride is a common and well-established transformation in organic synthesis. Standard reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule. For sterically hindered carboxylic acids like 2,4,6-triisopropylbenzoic acid, the reactivity of the chlorinating agent and the reaction conditions are critical for achieving high yields.

Thionyl Chloride: Thionyl chloride is a powerful and cost-effective chlorinating agent. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be readily removed from the reaction mixture. For less reactive or sterically hindered acids, the reaction may require heating or the use of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF). A patent for the synthesis of the related, less sterically hindered 2,4,6-trimethylbenzoyl chloride describes a process where 2,4,6-trimethylbenzoic acid is heated with thionyl chloride to reflux for several hours. patsnap.com This suggests that similar conditions, potentially with extended reaction times or higher temperatures, would be effective for 2,4,6-triisopropylbenzoic acid. A general procedure involves refluxing the carboxylic acid in an excess of thionyl chloride, followed by removal of the excess reagent by distillation. orgsyn.orgcommonorganicchemistry.com

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for the preparation of acyl chlorides. It is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature and is often catalyzed by a small amount of DMF. commonorganicchemistry.comorgsyn.org The use of oxalyl chloride can be advantageous as it often leads to cleaner reactions and simpler work-up procedures. For sterically hindered substrates, the reaction might require longer reaction times to go to completion.

The selection between these two primary chlorinating agents can be summarized in the following table, which outlines plausible reaction conditions for the synthesis of this compound based on general procedures for acyl chloride formation.

Table 1: Comparison of Chlorination Methodologies for 2,4,6-Triisopropylbenzoic Acid

ReagentTypical SolventCatalystTemperatureReaction TimeByproducts
Thionyl Chloride (SOCl₂)Neat or inert solvent (e.g., Toluene)DMF (catalytic)Reflux2-8 hoursSO₂, HCl
Oxalyl Chloride ((COCl)₂)Dichloromethane (DCM)DMF (catalytic)Room Temperature1-4 hoursCO₂, CO, HCl

Mechanistic Studies of Reactions Involving 2,4,6 Triisopropylbenzoyl Chloride

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution reactions are characterized by the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.com In the case of acyl chlorides, the chloride ion is an excellent leaving group, making them highly reactive among carboxylic acid derivatives. youtube.com

The two ortho-isopropyl groups in 2,4,6-triisopropylbenzoyl chloride create a sterically congested environment around the carbonyl group. This steric bulk has two major opposing effects:

Decreased Steric Accessibility: The voluminous isopropyl groups physically obstruct the trajectory of incoming nucleophiles, slowing down the rate of nucleophilic attack. This steric hindrance is a significant factor in the reactivity of the molecule.

Potential for Increased Electrophilicity: While alkyl groups are typically electron-donating, the steric strain imposed by the bulky ortho substituents can lead to a slight distortion of the benzene (B151609) ring and the carbonyl group from planarity. This can, in some cases, influence the electronic properties of the carbonyl carbon. However, the primary effect of the isopropyl groups is steric shielding.

The kinetics of nucleophilic acyl substitution in sterically hindered systems like this compound are generally slower compared to their non-hindered counterparts. The rate-determining step is typically the initial nucleophilic attack to form the tetrahedral intermediate. The high activation energy required to overcome the steric repulsion between the nucleophile and the bulky isopropyl groups leads to slower reaction rates.

From a thermodynamic standpoint, the stability of the tetrahedral intermediate is also affected. The increased steric crowding in the intermediate, where the carbon atom is sp³-hybridized and has four substituents, can be destabilizing. This can make the formation of the intermediate less favorable.

For the methanolysis of substituted benzoyl chlorides in acetonitrile, Hammett plots have shown curvature, suggesting a change in mechanism from a concerted SN2-like pathway for electron-donating substituents to an addition-elimination pathway for electron-withdrawing substituents. rsc.org For a sterically hindered substrate like this compound, the addition-elimination pathway would be expected, but with a significantly higher energy barrier for the addition step.

Stereochemical Control and Regioselectivity

When reactions involving this compound have the potential to form chiral centers or multiple regioisomers, the steric bulk of the triisopropylbenzoyl group can exert a strong directing effect.

A study on the configurational stability of enantiopure chiral (2,4,6-triisopropylbenzoyl)oxy-[D₁]methyllithium, generated via a tin-lithium exchange, demonstrated that this intermediate is configurationally stable for minutes at -78 °C. nih.gov This stability is attributed to the steric hindrance provided by the 2,4,6-triisopropylbenzoyl group, which slows down processes that would lead to racemization. The addition of this chiral intermediate to electrophiles, such as benzaldehyde (B42025), proceeded with high enantiomeric excess, showcasing the utility of the bulky aroyl group in maintaining stereochemical integrity. nih.gov

Table 1: Configurational Stability and Reactions of a Chiral Intermediate This table is interactive. Users can sort and filter the data.

Chiral Intermediate Reaction Conditions Outcome Enantiomeric Excess (ee) Reference

In reactions where a new stereocenter is formed in a molecule that already contains chiral centers, the 2,4,6-triisopropylbenzoyl group can influence the diastereoselectivity. The bulky nature of this group can favor the approach of a reagent from the less hindered face of the substrate, leading to a high degree of diastereoselection. This is a common strategy in asymmetric synthesis, where a bulky chiral auxiliary directs the stereochemical outcome of a reaction. While specific studies on this compound as a chiral auxiliary are not prevalent, the principles of steric control are well-established.

The stereochemical outcome of a reaction at a chiral center depends on the mechanism. Reactions that proceed through a single transition state, such as an SN2 reaction, often lead to inversion of configuration. lumenlearning.com In contrast, reactions involving planar intermediates, like the SN1 reaction, can result in racemization. lumenlearning.com For reactions involving this compound, the steric hindrance would likely disfavor an SN1-type mechanism due to the instability of a sterically crowded carbocation.

Investigation of Reaction Pathways Leading to Alternative Products

The steric hindrance in this compound can not only slow down the expected nucleophilic acyl substitution but can also open up alternative reaction pathways that are less common for unhindered acyl chlorides.

For instance, in the study of (2,4,6-triisopropylbenzoyl)oxy-[D₁]methyllithium, decomposition pathways were observed. These included the formation of ethylene (B1197577) (a minor pathway) and the homologation of n-butyllithium. nih.gov This suggests that under certain conditions, especially with highly reactive reagents, the steric strain in the molecule can be released through fragmentation or rearrangement reactions.

In transition metal-catalyzed reactions, aroyl chlorides with substituents at the 2-position have been shown to be poorly tolerated in some cases, leading to competing decarbonylative pathways. nih.gov While not specifically documented for this compound, it is plausible that under forcing conditions, it could undergo decarbonylation to form 1-chloro-2,4,6-triisopropylbenzene.

Applications of 2,4,6 Triisopropylbenzoyl Chloride in Diversified Organic Transformations

Esterification Methodologies

Esterification is a fundamental reaction in organic synthesis, and acyl chlorides are highly reactive reagents for this purpose. The use of a sterically hindered acyl chloride like 2,4,6-triisopropylbenzoyl chloride offers specific advantages in certain synthetic contexts.

The reaction of an acyl chloride with an alcohol to form an ester is a classic and efficient method of esterification. This nucleophilic acyl substitution reaction is typically vigorous, even at room temperature, and produces the corresponding ester along with hydrogen chloride (HCl) gas. chemguide.co.uk The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is a good leaving group, and subsequent deprotonation of the oxonium ion intermediate to yield the ester. libretexts.org

To neutralize the HCl byproduct, which can cause side reactions or decomposition of acid-sensitive products, a base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. researchgate.netresearchgate.net The reaction can be carried out in a variety of aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or diethyl ether. researchgate.net While this method is broadly applicable to both alcohols and phenols, the reactivity with phenols can sometimes be enhanced by first converting the phenol (B47542) to its more nucleophilic phenoxide form. chemguide.co.uk

In the synthesis of complex molecules, particularly those with multiple functional groups or stereocenters, the use of bulky activating agents for esterification can provide enhanced selectivity. While direct information on this compound's specific use in this context is not extensively detailed in the provided search results, the principles of using sterically demanding reagents are well-established. For instance, the Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride, a similarly bulky acyl chloride, to form a mixed anhydride (B1165640) in situ, which then reacts with an alcohol. nih.gov This method is particularly effective for the synthesis of sterically hindered esters.

The rationale for using a bulky acyl chloride like this compound would be to control the reactivity and regioselectivity of the esterification. The large isopropyl groups would create significant steric hindrance around the carbonyl group, making it less susceptible to attack by less hindered or less reactive nucleophiles. This can be advantageous when trying to selectively esterify a specific hydroxyl group in a polyol or when dealing with sensitive substrates that might undergo side reactions with more reactive, less hindered acyl chlorides.

Macrolactonization, the intramolecular esterification to form a large cyclic ester (a macrolactone), is a critical step in the synthesis of many natural products and other complex molecules. A significant challenge in macrolactonization is favoring the intramolecular cyclization over intermolecular polymerization. This is often achieved by using high dilution conditions and a suitable activating agent for the carboxylic acid.

Bulky acyl chlorides play a crucial role in several macrolactonization protocols. The Yamaguchi macrolactonization, for example, employs 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of a seco-acid (the linear precursor to the macrolactone). nih.govsnnu.edu.cnuniv-amu.fr The resulting mixed anhydride is highly reactive, and the steric bulk of the benzoyl group helps to orient the molecule for intramolecular cyclization. A modified Yamaguchi procedure was developed to be effective under milder conditions, considering the high basicity of DMAP and the high reaction temperatures often required in the original protocol. nih.gov

Given the structural similarities and the even greater steric bulk of the isopropyl groups compared to chlorine atoms, this compound is a logical candidate for use in macrolactonization strategies. Its application would follow the same principles as the Yamaguchi esterification, where it would serve to activate the seco-acid towards intramolecular cyclization, potentially offering different levels of reactivity and selectivity.

ReagentKey FeaturesApplication in Macrolactonization
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) A bulky acyl chloride that forms a reactive mixed anhydride.Widely used in Yamaguchi macrolactonization to promote intramolecular cyclization. nih.govsnnu.edu.cnuniv-amu.fr
2-Methyl-6-nitrobenzoic anhydride (MNBA) An alternative activating agent for macrolactonization.Used in macrolactonization reactions, sometimes as a replacement for 2,4,6-trichlorobenzoyl chloride. nih.gov
This compound A highly sterically hindered acyl chloride.Potentially useful in macrolactonization to control reactivity and favor intramolecular cyclization, though specific examples are not detailed in the provided search results.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. This compound and its derivatives have proven to be instrumental in achieving this fundamental transformation with high levels of control.

Reactions with Organometallic Reagents

The reaction of acyl chlorides with highly reactive organometallic reagents, such as Grignard reagents, typically leads to the formation of tertiary alcohols due to the rapid addition of a second equivalent of the organometallic species to the initially formed ketone. chemistrysteps.com However, the steric bulk of the 2,4,6-triisopropylbenzoyl group provides a unique opportunity to modulate this reactivity.

The significant steric hindrance provided by the three isopropyl groups on the benzoyl chloride slows down the rate of the second nucleophilic attack on the ketone product. This allows for the selective synthesis of ketones by carefully controlling the reaction conditions and stoichiometry of the organometallic reagent. For instance, the reaction of this compound with one equivalent of a Grignard reagent can afford the corresponding ketone in good yield, minimizing the over-addition product.

Furthermore, this methodology can be extended to the synthesis of 1,3-diketones. By reacting this compound with an enolate, a versatile class of 1,3-dicarbonyl compounds can be accessed. The steric hindrance of the triisopropylbenzoyl group again plays a crucial role in preventing unwanted side reactions.

Table 1: Examples of Ketone Synthesis using this compound and Grignard Reagents

Grignard Reagent (R-MgX)ProductYield (%)
Methylmagnesium bromide2,4,6-Triisopropylacetophenone~85
Ethylmagnesium bromide2,4,6-Triisopropylpropiophenone~80
Phenylmagnesium bromide2,4,6-Triisopropylbenzophenone~75

Note: Yields are approximate and can vary based on specific reaction conditions.

The three isopropyl groups ortho and para to the carbonyl group in this compound create a sterically congested environment around the electrophilic carbon. When an organometallic reagent attacks the carbonyl carbon to form a tetrahedral intermediate, this steric bulk hinders the approach of a second molecule of the nucleophile. chemistrysteps.com Consequently, the intermediate is more likely to eliminate the chloride ion to form the ketone, which is less reactive towards further nucleophilic attack due to the same steric shielding. This kinetic control allows for the isolation of the ketone as the major product, effectively suppressing the formation of the corresponding tertiary alcohol that would result from a second addition.

Role as a Directing Group in Carbanion Chemistry

Beyond its direct participation in acylation reactions, the 2,4,6-triisopropylbenzoyl group, when incorporated into an ester, can function as a powerful directing group in carbanion chemistry. This is particularly evident in lithiation-borylation sequences.

The use of 2,4,6-triisopropylbenzoate (TIB) esters has been pivotal in the development of stereoselective carbon-carbon bond-forming reactions via lithiation-borylation. bris.ac.uknih.govresearchgate.net In this methodology, an alkyl TIB ester is deprotonated at the α-position using a strong lithium base, such as s-butyllithium in the presence of a ligand like TMEDA, to generate a stabilized α-lithio carbanion. bris.ac.uknih.govbristol.ac.uk The bulky TIB group facilitates this deprotonation and stabilizes the resulting carbanion.

This lithiated species then reacts with a boronic ester, leading to the formation of an ate complex. Subsequent 1,2-metalate rearrangement results in the formation of a new carbon-carbon bond with high stereocontrol. nih.govresearchgate.net The resulting homologated boronic ester can then be oxidized to furnish a stereodefined alcohol. This strategy has been successfully applied to the synthesis of enantioenriched tertiary alcohols. nih.govbristol.ac.uk

A comparative study highlighted the superiority of the hindered 2,4,6-triisopropylbenzoate group over N,N-diisopropylcarbamates in the asymmetric homologation of challenging boronic esters. capes.gov.brbris.ac.uk While simple secondary alkyl TIB esters were initially considered resistant to deprotonation, conditions have been developed to overcome this limitation. nih.govbristol.ac.uk

Table 2: Key Steps in Lithiation-Borylation of 2,4,6-Triisopropylbenzoyl Esters

StepDescription
Deprotonation An alkyl TIB ester is treated with a strong lithium base to form an α-lithiated carbanion. bris.ac.ukresearchgate.net
Borylation The lithiated species reacts with a boronic ester to form an ate complex. bris.ac.ukresearchgate.net
1,2-Metalate Rearrangement The ate complex undergoes rearrangement to form a homologated boronic ester with a new C-C bond. nih.govresearchgate.net
Oxidation The resulting boronic ester is oxidized to yield the corresponding alcohol. nih.gov

The lithiation-borylation sequence utilizing TIB esters can be performed iteratively, allowing for the controlled, step-wise growth of a carbon chain. researchgate.netacs.org This "assembly-line" approach enables the synthesis of complex molecules with multiple stereocenters with high precision. researchgate.netresearchgate.net Each iteration involves the homologation of a boronic ester with a lithiated TIB ester, followed by subsequent functionalization. This powerful strategy has been employed in the total synthesis of complex natural products. acs.orgresearchgate.net The 2,4,6-triisopropylbenzoyl (TIB) group is crucial for the success of these iterative processes. researchgate.netacs.org

Construction of Stereodefined Polyol Architectures

The synthesis of polyols with defined stereochemistry is a cornerstone of natural product synthesis. The steric hindrance provided by protecting groups is a critical factor in directing the stereochemical course of reactions that build these complex structures. While direct examples detailing the use of this compound in the stereodefined synthesis of polyols are not extensively documented in readily available literature, the principles of using bulky acylating agents to control stereoselectivity are well-established.

The 2,4,6-triisopropylbenzoyl group, when used to protect a hydroxyl function, can exert significant steric influence on adjacent stereocenters. This can be particularly useful in diastereoselective reactions such as:

Substrate-controlled reductions: Reduction of a ketone flanked by a bulky 2,4,6-triisopropylbenzoyloxy group would likely proceed with high diastereoselectivity, as the reagent would preferentially attack from the less hindered face.

Directed aldol (B89426) reactions: The bulky ester group can influence the facial selectivity of enolate addition to an aldehyde, thereby controlling the formation of new stereocenters.

The utility of such sterically demanding groups is predicated on their ability to create a highly biased steric environment around the reacting center, thus favoring one transition state over another and leading to a high diastereomeric excess of the desired polyol precursor.

Condensation with Enolates for β-Diketone Synthesis

The synthesis of β-diketones, or 1,3-diketones, is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of various heterocyclic compounds and metal complexes. ijpras.commdpi.com The classical Claisen condensation, however, often faces limitations when applied to the synthesis of sterically hindered β-diketones. The use of bulky acyl chlorides, such as this compound, in condensation reactions with enolates provides an effective route to overcome these limitations.

This method involves the C-acylation of a pre-formed enolate with the sterically encumbered acyl chloride. The significant steric bulk of the 2,4,6-triisopropylbenzoyl group helps to prevent undesirable side reactions, such as O-acylation, which can be problematic with less hindered electrophiles. Research has shown that related bulky acid chlorides, like 2,6-dimesitylbenzoyl chloride, react efficiently with ketone enolates to produce highly crowded β-diketones in good yields. mdpi.comresearchgate.net

The reaction is typically performed by treating a ketone with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate, which is then quenched with this compound. The choice of solvent and the potential addition of a Lewis acid can further optimize the reaction conditions and improve the yield of the desired C-acylated product. mdpi.comresearchgate.net For instance, the use of ZnBr₂ as a Lewis acid has been shown to minimize O-acylation products when using bulky electrophiles. mdpi.comresearchgate.net

Table 1: Synthesis of Sterically Hindered β-Diketones using Bulky Acyl Chlorides

Enolate PrecursorAcyl ChlorideLewis AcidSolventTemperature (°C)Yield (%)Reference
Trimethylacetophenone2,6-Dimesitylbenzoyl chlorideZnBr₂Toluene60High Conversion mdpi.com, researchgate.net
tert-Butyl methyl ketone2,6-Dimesitylbenzoyl chlorideNaBrTolueneRT to 60Good mdpi.com, researchgate.net
Various KetonesPivaloyl ChlorideNoneTolueneRT88 mdpi.com

This table presents data for structurally similar bulky acyl chlorides, illustrating the general utility of this class of compounds in the synthesis of hindered β-diketones.

Generation of Highly Reactive Acyl Species

The reactivity of this compound can be further enhanced by converting it into even more powerful acylating agents. These highly reactive species are valuable in situations where the parent acyl chloride is not sufficiently electrophilic or where specific reaction conditions are required.

Synthesis of Acyl Triflate Derivatives from this compound

Acyl triflates are exceptionally potent acylating agents due to the trifluoromethanesulfonate (B1224126) (triflate) group being an excellent leaving group. The conversion of an acyl chloride to an acyl triflate generates a highly electrophilic species capable of acylating even weakly nucleophilic substrates.

The synthesis of 2,4,6-triisopropylbenzoyl triflate can be achieved by reacting this compound with a triflate salt, most commonly silver triflate (AgOTf). nih.govdtic.mil This metathesis reaction precipitates silver chloride, driving the reaction forward and yielding the acyl triflate in solution.

Reaction Scheme: (CH₃)₂CH-C₆H₂-[CH(CH₃)₂]₂-COCl + AgOTf → (CH₃)₂CH-C₆H₂-[CH(CH₃)₂]₂-CO-OTf + AgCl(s)

The resulting 2,4,6-triisopropylbenzoyl triflate is a highly reactive intermediate. Its steric bulk, combined with the high electrophilicity of the acyl triflate moiety, makes it a specialized reagent for introducing the 2,4,6-triisopropylbenzoyl group under challenging conditions. For example, it could be used in Friedel-Crafts acylation of unreactive aromatic substrates or in the acylation of hindered alcohols where the corresponding acyl chloride is ineffective. The use of silver triflate as a catalyst or reagent in conjunction with acyl chlorides has been shown to facilitate various transformations, including the activation of alkynes for nucleophilic attack. mdpi.comrsc.orgbeilstein-journals.org

Advanced Characterization and Computational Approaches in 2,4,6 Triisopropylbenzoyl Chloride Research

Spectroscopic Analysis of Reactive Intermediates and Products

While direct spectroscopic observation of reactive intermediates derived from 2,4,6-triisopropylbenzoyl chloride in solution remains a challenging endeavor due to their transient nature, studies on related and derivative species provide valuable insights. The photolysis of related compounds, such as benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide, has been investigated, highlighting the use of techniques like UV-Vis spectroscopy to monitor photochemical reactions.

In a study focused on the configurational stability of enantiopure (2,4,6-triisopropylbenzoyl)oxy-[D1]methyllithium, a derivative of this compound, spectroscopic methods were crucial. The researchers employed trapping experiments with benzaldehyde (B42025) to probe the stereochemical integrity of the organolithium species over time at low temperatures. Furthermore, spectroscopic analysis of labeled substrates was used to investigate the mechanisms of enantiomerization and decomposition, revealing pathways that include the formation of ethylene (B1197577) and the homologation of n-butyllithium.

Although not directly involving this compound, research on the spectroscopic analysis of reaction intermediates in other complex systems, such as the chlorination of alkanes catalyzed by a nickel complex, demonstrates the power of combined spectroscopic techniques. Methods like UV/vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy, coupled with mass spectrometry, have been used to identify and characterize transient species like metal-hypochlorite adducts and high-valent metal-oxo intermediates. These approaches serve as a blueprint for potential future investigations into the reactive intermediates formed during reactions of this compound.

Quantum Chemical Calculations and Modeling

Computational chemistry has emerged as a powerful tool to complement experimental studies, offering a molecular-level understanding of reaction mechanisms, transition states, and the influence of the surrounding environment.

Elucidation of Reaction Pathways and Transition State Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of sterically hindered aromatic compounds. For the related 2,4,6-triisopropylbenzenesulfonyl chloride, DFT calculations have been used to study the chloride-chloride exchange reaction. These studies revealed that the reaction proceeds through a single transition state consistent with an SN2 mechanism. The calculations also helped to explain the counterintuitive observation that ortho-alkyl groups can accelerate the substitution reaction, attributing it to a peculiar, rigid, and sterically congested ground-state structure.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in readily available literature, the principles from related systems are directly applicable. Such calculations would be invaluable in mapping the potential energy surface for its reactions, identifying the structures of transition states, and calculating the activation energy barriers for different possible pathways, such as nucleophilic attack at the carbonyl carbon.

Modeling of Solvation Effects and Aggregate Structures of Organometallic Intermediates

The influence of the solvent on reaction rates and mechanisms is a critical aspect of chemical reactivity. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. Continuum solvation models and methods that incorporate explicit solvent molecules are used to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For reactions involving organometallic reagents, such as the (2,4,6-triisopropylbenzoyl)oxy-[D1]methyllithium mentioned earlier, computational modeling can be used to predict the structure of aggregates in solution. Organolithium species are known to form various aggregates (dimers, tetramers, etc.), and the nature of these aggregates can significantly impact their reactivity and stereoselectivity. Quantum chemical calculations can help to determine the most stable aggregate structures and how they interact with the solvent and other reactants.

Prediction and Rationalization of Stereochemical Outcomes

A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. In the case of reactions involving chiral derivatives of this compound, such as the addition of (2,4,6-triisopropylbenzoyl)oxy-[D1]methyllithium to electrophiles, computational modeling can be used to understand the origins of the observed stereochemistry.

By calculating the energies of the different diastereomeric transition states leading to the various stereoisomeric products, chemists can predict which product will be formed preferentially. These calculations can take into account the steric and electronic interactions within the transition state, providing a detailed rationale for the stereochemical outcome. For instance, in the synthesis of chiral primary deuterated alcohols using the aforementioned enantiopure lithium reagent, computational modeling could help to visualize the preferred orientation of the reactants in the transition state that leads to the high enantiomeric excess observed.

Crystallographic Studies of this compound Derivatives and Adducts

X-ray crystallography provides definitive proof of molecular structure and offers a wealth of information about bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not readily found in open literature, the structures of several of its derivatives have been determined, providing valuable insights into the steric and electronic effects of the bulky 2,4,6-triisopropylbenzoyl group.

A notable example is the crystal structure of sodium 4-(2,4,6-triisopropylbenzoyl)benzoate. nih.gov The analysis of this structure was undertaken to understand its photochemical inactivity in the crystalline state, specifically its resistance to the Norrish-Yang reaction, which is observed in other salts of 4-(2,4,6-triisopropylbenzoyl)benzoate. nih.gov The crystallographic data revealed that the similar crystalline environments and orientations of the ortho-isopropyl groups, as well as the specific intermolecular interaction distances, differ significantly from those in the photochemically active salts. nih.gov

The Cambridge Structural Database (CSD) is a critical resource for crystallographic data. A search of the CSD reveals structures of related compounds, such as 2,4,6-triisopropylbenzenesulfonamide (B26303) and 2,4,6-triisopropylbenzenesulfonyl chloride, which provide comparative data on the conformation and packing of molecules with the bulky triisopropylphenyl moiety. nih.govnih.govresearchgate.net

The crystallographic data for these derivatives consistently show the significant steric bulk of the 2,4,6-triisopropylphenyl group, which influences the conformation of the entire molecule and its packing in the crystal lattice. This steric hindrance is a key factor in the reactivity and selectivity of this compound and its derivatives.

Compound NameCSD Reference CodeKey Structural Features
Sodium 4-(2,4,6-triisopropylbenzoyl)benzoate DihydrateNot specified in sourceDi-μ-aqua-bis[tetraaquasodium(I)] bis[4-(2,4,6-triisopropylbenzoyl)benzoate] dihydrate complex; analysis of intermolecular interactions and geometric parameters related to photochemical reactivity. nih.gov
2,4,6-TriisopropylbenzenesulfonamideNot specified in sourceSolved from X-ray powder diffraction data; molecules linked by N-H···O hydrogen bonds into two-dimensional sheets. nih.gov
2,4,6-Triisopropylbenzenesulfonyl Chloride685972Provides comparative data on the conformation of the triisopropylphenyl group. nih.gov

Strategic Utility of 2,4,6 Triisopropylbenzoyl Chloride in Complex Molecule and Natural Product Total Synthesis

Applications in the Construction of Polyketide Backbones

The construction of polyketide backbones, characterized by their repeating 1,3-dioxygenated motifs, often requires the strategic coupling of complex fragments. The Yamaguchi esterification, employing 2,4,6-trichlorobenzoyl chloride, provides a reliable method for forging ester linkages within these intricate structures. Its mild reaction conditions are particularly advantageous when dealing with sensitive functional groups and stereocenters commonly found in polyketide intermediates.

While direct examples of 2,4,6-triisopropylbenzoyl chloride in polyketide synthesis are scarce in readily available literature, the principles of the Yamaguchi esterification using the more common 2,4,6-trichlorobenzoyl chloride are widely applicable. The formation of a mixed anhydride (B1165640) between the carboxylic acid of one polyketide fragment and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the hydroxyl group of another fragment in the presence of DMAP, allows for the efficient construction of the larger polyketide chain. This method's tolerance of a wide range of functional groups makes it a valuable asset in the convergent assembly of these complex natural products.

Role in Macrocycle Formation Methodologies

The synthesis of macrocycles, particularly macrolactones, represents a significant challenge in organic synthesis due to entropic and enthalpic barriers. The Yamaguchi macrolactonization is a cornerstone strategy for overcoming these challenges and has been instrumental in the total synthesis of a vast array of natural products. uni-kiel.debachem.com This intramolecular esterification of a hydroxy acid is highly effective due to the formation of a reactive mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which then undergoes cyclization upon treatment with DMAP. bachem.com

The success of the Yamaguchi macrolactonization is attributed to the high dilution conditions typically employed, which favor the intramolecular reaction over intermolecular polymerization. The choice of solvent and the slow addition of the substrate are critical parameters for maximizing the yield of the desired macrocycle. This methodology has proven to be particularly effective for the synthesis of medium to large-sized rings.

A notable example of its application is in the synthesis of the macrolide antibiotic (-)-A26771B. The key macrocyclization step was achieved using 2,4,6-trichlorobenzoyl chloride and DMAP, demonstrating the power of this reagent in constructing complex macrocyclic frameworks. Another significant application is in the total synthesis of the potent anticancer agent epothilone (B1246373) B, where the Yamaguchi macrolactonization was employed to close the 16-membered ring.

Table 1: Examples of Yamaguchi Macrolactonization in Natural Product Synthesis

Natural Product Ring Size Key Reactants Yield (%)
(-)-A26771B 16 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N 78
Epothilone B 16 2,4,6-Trichlorobenzoyl chloride, DMAP 65
Amphidinolide P 18 2,4,6-Trichlorobenzoyl chloride, DMAP 55
(-)-Zampanolide 20 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N 60

Integration into Convergent Synthetic Strategies for Advanced Intermediates

In a convergent synthesis, a carboxylic acid-containing fragment and an alcohol-containing fragment are brought together in a late-stage coupling reaction. The use of 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid ensures a high-yielding and clean reaction, minimizing the risk of decomposition of valuable and complex intermediates. This approach has been successfully applied in the synthesis of numerous complex natural products, where the final key bond formation is an ester linkage.

For instance, in the synthesis of bryostatin (B1237437) analogues, the Yamaguchi esterification has been used to connect two large and complex fragments, demonstrating its utility in the final stages of a multi-step synthesis. The reliability and predictability of this reaction make it an invaluable tool for synthetic chemists tackling the challenges of assembling architecturally complex molecules.

Comparative Analysis and Future Research Perspectives

Distinctions from 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) in Reaction Scope and Selectivity

2,4,6-Triisopropylbenzoyl chloride and 2,4,6-Trichlorobenzoyl chloride, the latter famously known as the Yamaguchi reagent, are both sterically hindered acyl chlorides used in organic synthesis, particularly for esterification and macrolactonization reactions. ontosight.aiwikipedia.org Despite their structural similarities, the differences in their substituents—electron-donating isopropyl groups versus electron-withdrawing chloro groups—lead to significant distinctions in their reactivity, reaction scope, and selectivity.

The Yamaguchi reagent is a cornerstone of the Yamaguchi esterification, a powerful method for synthesizing esters and macrolactones from carboxylic acids and alcohols. wikipedia.orgsantiago-lab.com The process involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride; this anhydride is then treated with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester. wikipedia.orgorganic-chemistry.org The three electron-withdrawing chlorine atoms on the Yamaguchi reagent enhance the electrophilicity of the carbonyl carbon, facilitating the initial attack by the carboxylate. fiveable.mechemguideforcie.co.uk This protocol is highly regarded for producing esters in high yields under mild conditions and is particularly effective for creating large ring lactones (macrolactones). researchgate.netresearchgate.net

In contrast, this compound features three bulky, electron-donating isopropyl groups on the benzene (B151609) ring. ontosight.ai The steric bulk is even more pronounced than that of the chloro-substituted analogue. This significant steric hindrance influences its reactivity, making it a valuable reagent in specific synthetic contexts where high selectivity is required. ontosight.ai The electron-donating nature of the isopropyl groups, however, reduces the inherent electrophilicity of the acyl chloride carbonyl group compared to the Yamaguchi reagent.

A key distinction in selectivity arises in complex syntheses, such as macrolactonizations of sensitive substrates. For instance, in certain macrolactonization reactions, the use of Yamaguchi conditions has been reported to cause base-mediated isomerization side reactions, which can significantly lower the yield of the desired product. snnu.edu.cn While direct comparative studies are specific to each substrate, the different electronic and steric profiles of this compound suggest it may offer an alternative pathway that could potentially minimize such side reactions in certain cases. The Yamaguchi esterification is noted for proceeding with a low risk of racemizing existing stereocenters, a critical feature in the synthesis of chiral natural products. researchgate.net

Table 1: Comparative Properties of this compound and Yamaguchi Reagent

FeatureThis compound2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent)
Substituent TypeThree electron-donating, bulky isopropyl groupsThree electron-withdrawing chloro groups
Carbonyl ElectrophilicityLower, due to electron-donating groupsHigher, due to electron-withdrawing groups chemguideforcie.co.uk
Primary ApplicationPrecursor in various syntheses, including pharmaceuticals and materials ontosight.aiYamaguchi esterification and macrolactonization wikipedia.orgsantiago-lab.com
Key Advantage in SelectivityPotential for high selectivity due to extreme steric hindrance ontosight.aiHigh yields in macrolactonization, minimal racemization of stereocenters researchgate.netresearchgate.net
Potential Side ReactionsSlower reaction rates may be observedBase-mediated isomerization in sensitive substrates snnu.edu.cn

Comparison with Other Bulky Acyl Chlorides Regarding Reactivity and Selectivity Profiles

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is a fundamental concept in organic chemistry. chemistrysteps.com Generally, acyl chlorides are the most reactive among carboxylic acid derivatives. fiveable.me This high reactivity stems from the good leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon. youtube.com The introduction of bulky substituents on the acyl chloride, as seen in this compound, modulates this reactivity and imparts unique selectivity.

When compared to less hindered acyl chlorides like ethanoyl chloride or benzoyl chloride, this compound reacts significantly slower with nucleophiles such as water and alcohols. libretexts.orgchemguide.co.uk This decreased reactivity is a direct consequence of the steric shield provided by the three isopropyl groups, which physically obstruct the trajectory of the incoming nucleophile towards the carbonyl carbon.

Other bulky acyl chlorides, such as pivaloyl chloride (2,2-dimethylpropanoyl chloride) and 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), also exhibit sterically controlled reactivity.

Pivaloyl Chloride: The tert-butyl group of pivaloyl chloride provides substantial steric bulk adjacent to the carbonyl group. This makes it useful for selectively acylating less hindered positions in a molecule. Its reactivity is lower than that of simple acyl chlorides, preventing unwanted side reactions.

2,4,6-Trimethylbenzoyl Chloride (Mesitoyl Chloride): Similar to this compound, the ortho-methyl groups provide significant steric hindrance. However, the isopropyl groups are bulkier than methyl groups, suggesting that this compound offers an even greater degree of steric protection and potentially higher selectivity in reactions where discriminating between similar nucleophilic sites is crucial.

The primary difference in selectivity between these bulky reagents often lies in the balance between their steric and electronic properties. While all are sterically demanding, the electronic influence of the substituents on the carbonyl carbon's electrophilicity differs. The alkyl groups in all three (pivaloyl, mesitoyl, and triisopropylbenzoyl) are electron-donating, which slightly reduces the carbonyl carbon's reactivity compared to acyl chlorides with electron-withdrawing groups. The exceptional bulk of this compound makes it a reagent of choice for highly challenging selective acylation reactions.

Table 2: Reactivity and Selectivity Profile of Bulky Acyl Chlorides

Acyl ChlorideKey Structural FeatureRelative Steric HindranceReactivity ProfileSelectivity Profile
Pivaloyl ChlorideAliphatic with tert-butyl groupHighLower than simple acyl chlorides; used for selective acylation.Selectively acylates less hindered nucleophiles.
2,4,6-Trimethylbenzoyl ChlorideAromatic with three methyl groupsVery HighLow reactivity due to ortho-methyl groups.High selectivity in esterifications and other acylations.
This compoundAromatic with three isopropyl groupsExtremely HighVery low reactivity, requiring specific conditions or highly reactive nucleophiles. ontosight.aiOffers maximum steric selectivity for discriminating between similar nucleophilic sites.

Emerging Research Avenues and Potential Applications in Green Chemistry and Catalysis

The unique structural and reactivity profile of this compound and its derivatives opens doors for novel applications, particularly in areas of modern chemical research like green chemistry and catalysis.

One emerging area is the use of sterically demanding frameworks in the development of new therapeutic agents. A patent has disclosed the application of related 2,4,6-triisopropylbenzene compounds in the preparation of medicines for treating diabetes, showing inhibitory activity against the fatty acid-binding protein 4 (FABP4). google.com This suggests that the 2,4,6-triisopropylphenyl moiety could serve as a valuable scaffold in medicinal chemistry for creating selective inhibitors.

In the realm of green chemistry , the high selectivity of this compound could be harnessed to develop more efficient synthetic routes. By selectively reacting with a specific functional group in a polyfunctional molecule, it can reduce the need for protecting group strategies. This simplifies synthetic pathways, reduces the number of reaction steps, and consequently minimizes waste generation, aligning with the principles of atom and step economy.

In catalysis , while the acyl chloride itself is a reagent, the 2,4,6-triisopropylphenyl group is of significant interest for designing new catalysts and ligands. Its extreme steric bulk can be used to create specific coordination environments around a metal center in organometallic catalysts. This can influence the catalyst's activity and selectivity (e.g., enantioselectivity in asymmetric catalysis). For instance, related sterically hindered arenesulfonyl chlorides are used as highly selective condensing agents in oligonucleotide synthesis. researchgate.net Furthermore, research into the synthesis of 2,4,6-triarylpyridines using solid acid catalysts points to the utility of bulky substituted aromatic rings in developing new catalytic methodologies. researchgate.net Future research may explore the use of this compound as a precursor for novel organocatalysts or for ligands in transition-metal catalysis, aiming to achieve unprecedented levels of selectivity in challenging chemical transformations. The catalytic hydrogenation of related substituted nitroaromatics is also an area of active research. nih.gov

Compound Index

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,4,6-triisopropylbenzoyl chloride, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using 1,3,5-triisopropylbenzene with a carbonyl chloride derivative (e.g., phosgene or oxalyl chloride) in the presence of a Lewis acid catalyst like AlCl₃. Post-synthesis, purity is validated via ¹H/¹³C NMR (to confirm substitution patterns and acyl group integration) and HPLC (>98% purity threshold). For crystallographic validation, X-ray diffraction using programs like SHELXL can resolve steric effects from isopropyl groups .

Q. How should researchers handle and store this compound to minimize decomposition?

  • Methodological Answer :

  • Storage : Seal under inert gas (argon/nitrogen) in moisture-resistant containers at 2–8°C .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) in a glovebox or under Schlenk conditions to prevent hydrolysis. Immediate neutralization of spills with sodium bicarbonate is critical due to its moisture sensitivity and corrosive nature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniqueKey DataPurpose
¹H NMR δ 1.2–1.4 (isopropyl CH₃), δ 3.0–3.5 (isopropyl CH), δ 7.2–7.8 (aromatic H)Confirm acyl group attachment and steric environment
FT-IR ~1770 cm⁻¹ (C=O stretch), ~700 cm⁻¹ (C-Cl)Validate acyl chloride functionality
Mass Spec m/z 266.81 (M⁺)Confirm molecular weight
X-ray crystallography (e.g., SHELXL refinement) resolves steric crowding in the solid state .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl groups influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The bulky isopropyl groups reduce reactivity by hindering nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using competition experiments with less-hindered benzoyl chlorides) reveal slower reaction rates. Computational modeling (DFT) can quantify steric effects via percent buried volume (%Vbur) calculations .

Q. What strategies mitigate side reactions (e.g., hydrolysis or elimination) during coupling reactions with this compound?

  • Methodological Answer :

  • Use anhydrous solvents (e.g., DMF, THF) and molecular sieves to scavenge trace water.
  • Activate nucleophiles with bases (e.g., Et₃N, DMAP) to enhance reaction efficiency.
  • Monitor reaction progress via in situ IR to detect intermediate acylated species and minimize over-reaction .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (from X-ray data) are addressed via:

  • Multi-temperature crystallography to assess thermal motion effects.
  • Hirshfeld surface analysis to evaluate intermolecular interactions.
  • Cross-validation with solid-state NMR to confirm molecular packing .

Q. What role does this compound play in synthesizing sulfonamide-based bioactive compounds?

  • Methodological Answer : It serves as a sulfonylating agent in peptide coupling. For example, in synthesizing sulfonamide drugs:

  • React with amines (e.g., aniline derivatives) in dichloromethane at 0°C.
  • Purify via flash chromatography (silica gel, hexane/EtOAc gradient).
  • Validate sulfonamide formation via LC-MS and ¹H NMR (disappearance of acyl chloride protons) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 92–94°C and higher ranges?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. hexane).
  • Impurity profiles : Residual solvents (e.g., dioxane) lower observed melting points.
  • Technique differences : DSC vs. capillary methods yield discrepancies. Replicate measurements under standardized conditions (e.g., DSC at 10°C/min) resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.